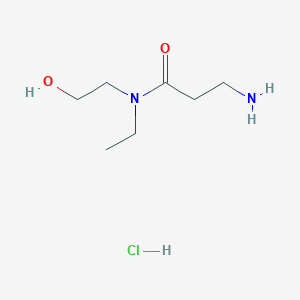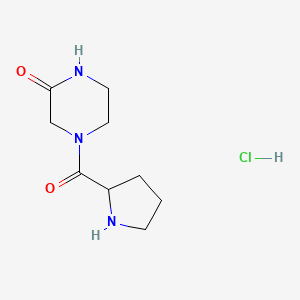![molecular formula C10H15NO5 B1441258 Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate CAS No. 1356163-76-2](/img/structure/B1441258.png)
Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate
Descripción general
Descripción
“Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate” is a chemical compound with the CAS Number: 1356163-76-2 . It has a molecular weight of 229.23 . The IUPAC name for this compound is methyl 2-oxo-2-((2-oxo-2-(pent-4-en-1-yloxy)ethyl)amino)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO5/c1-3-4-5-6-16-8(12)7-11-9(13)10(14)15-2/h3H,1,4-7H2,2H3,(H,11,13) .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Energy Transport Systems
A study by Qiusheng Liu et al. (2002) reviewed thermal energy transport systems involving synthesis and decomposition reactions of methanol, focusing on the carbonylation of methanol to methyl formate and its subsequent hydrogenolysis. This process is part of a broader effort to recover wasted heat from industrial sources and use it for residential and commercial energy demands. The study emphasized the development of efficient catalysts and reactors for these reactions, which are critical for the implementation of such energy transport systems Liu et al., 2002.
Environmental Sciences
S. Thornton et al. (2020) reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting microorganisms capable of degrading ETBE through aerobic processes. This review underscores the environmental impact of ether oxygenates and the importance of understanding their degradation pathways to mitigate pollution Thornton et al., 2020.
Chemical Synthesis Processes
L. Feng (2000) discussed various methods for synthesizing methyl formate, an ester closely related to the target compound. The review highlighted six synthesis methods, including direct esterification and carbonylation of methanol, and identified the liquid-phase methanol dehydrogenation process as a promising research direction due to its lower energy consumption and higher yields Feng, 2000.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-oxo-2-[(2-oxo-2-pent-4-enoxyethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-3-4-5-6-16-8(12)7-11-9(13)10(14)15-2/h3H,1,4-7H2,2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRREYNGXNOFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)NCC(=O)OCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441175.png)
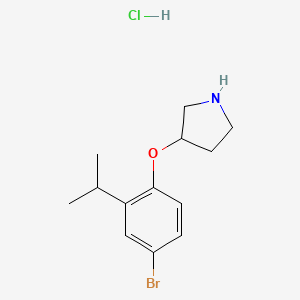
![4-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441179.png)
![4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1441180.png)
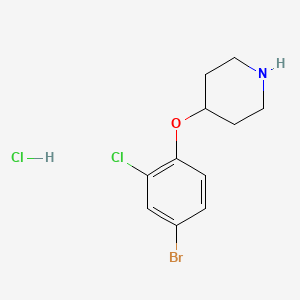
![3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441182.png)
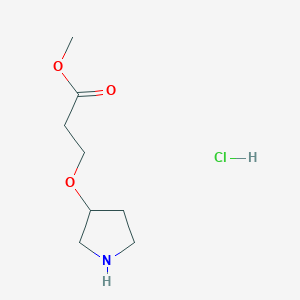
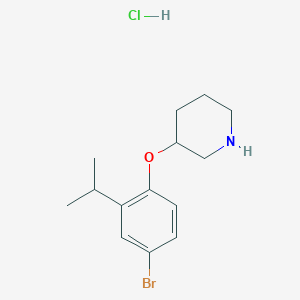
![4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride](/img/structure/B1441185.png)

